Methyl 6-(4-acetylpiperazin-1-yl)-2-methylnicotinate
Description
Methyl 6-(4-acetylpiperazin-1-yl)-2-methylnicotinate is a nicotinic acid derivative characterized by a methyl ester group at the 2-position and a 4-acetylpiperazine substituent at the 6-position of the pyridine ring. Structural determination methods, such as NMR, UV/vis spectroscopy, and X-ray crystallography (using programs like SHELX ), are critical for confirming its configuration.
Properties
Molecular Formula |
C14H19N3O3 |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
methyl 6-(4-acetylpiperazin-1-yl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H19N3O3/c1-10-12(14(19)20-3)4-5-13(15-10)17-8-6-16(7-9-17)11(2)18/h4-5H,6-9H2,1-3H3 |
InChI Key |
BHCJHEONYBOKOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-acetylpiperazin-1-yl)-2-methylnicotinate typically involves multiple steps. . The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. The acetylation of the piperazine ring can be achieved using acetic anhydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl6-(4-acetylpiperazin-1-yl)-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenated compounds like bromoethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl6-(4-acetylpiperazin-1-yl)-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl6-(4-acetylpiperazin-1-yl)-2-methylnicotinate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase, which plays a role in DNA repair and cell death pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogs
Key Comparisons:
- 6-Amino-4-methylnicotinic acid (Similarity: 0.88): The replacement of the acetylpiperazinyl group with an amino group increases polarity, enhancing water solubility but reducing lipophilicity. The carboxylic acid moiety further decreases cell permeability compared to the methyl ester in the target compound .
- However, the carboxylic acid group limits membrane penetration relative to the ester .
- Unnamed analogs (e.g., 133081-24-0) : Structural ambiguities preclude definitive analysis, but similarity scores suggest shared pyridine-core modifications, such as piperazinyl or alkyl/aryl substitutions .
Research Findings and Implications
Structural and Functional Insights:
- Lipophilicity and Bioavailability : The methyl ester in this compound likely confers higher logP values compared to carboxylic acid analogs, improving blood-brain barrier penetration or cellular uptake .
- Synthetic Applications : The compound’s acetylpiperazinyl group may serve as a precursor for further derivatization, akin to Zn(II) phthalocyanines synthesized from acetylpiperazine-substituted phthalonitriles .
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